molecular formula C12H17ClN2O B8795057 5-((1-(Azetidin-1-YL)-2-methylpropan-2-YL)oxy)-2-chloropyridine

5-((1-(Azetidin-1-YL)-2-methylpropan-2-YL)oxy)-2-chloropyridine

Cat. No.: B8795057
M. Wt: 240.73 g/mol
InChI Key: AGNRLTWJAUGYOP-UHFFFAOYSA-N
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Description

5-((1-(Azetidin-1-YL)-2-methylpropan-2-YL)oxy)-2-chloropyridine is a useful research compound. Its molecular formula is C12H17ClN2O and its molecular weight is 240.73 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

5-[1-(azetidin-1-yl)-2-methylpropan-2-yl]oxy-2-chloropyridine

InChI

InChI=1S/C12H17ClN2O/c1-12(2,9-15-6-3-7-15)16-10-4-5-11(13)14-8-10/h4-5,8H,3,6-7,9H2,1-2H3

InChI Key

AGNRLTWJAUGYOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1CCC1)OC2=CN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 100 pressure flask 2-(6-chloropyridin-3-yloxy)-2-methylpropanal (10 g, 50.1 mmol, Eq: 1.00), acetic acid (5.7 mL, 100 mmol) and sodium triacetoxyborohydride (22.3 g, 105 mmol, Eq: 2.1) were dissolved in dichloromethane (58 mL) and cooled to 0° C. To this solution was added azetidine (11.8 mL, 175 mmol, 3.5 equiv) via dropwise addition. The reaction was heated overnight at 55° C., then cooled to ambient temperature. The reaction mixture was diluted with 120 ml saturated NaHCO3 and 80 ml dichloromethane. Mixture was shaken and the dichloromethane layer collected. The organic layer was washed again with 100 ml of 5% NaHCO3 (aq) solution and with an equal volume of 50% diluted brine. The aqueous phase was back-extracted 2×70 ml dichlormethane. The combined organics were dried over Na2SO4, filtered and concentrated in vacuo. The crude product was purified by Analogix MPLC (SF25-60 gram column) eluted with 100% DCM to 5% MeOH/DCM gradient to afford a 70:30 mixture of the desired product: 2-(6-chloro-pyridin-3-yloxy)-2-methyl-propan-1-ol (7.5 g) as a pale yellow oil. Used as is in the next step.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
solvent
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-(6-Chloropyridin-3-yloxy)-2-methylpropanal [prepared according to US2012/40949 A1] (28 g, 140 mmol, Eq: 1.00) was taken up in dry dichloromethane (252 ml) and cooled to −10° C. (dry ice/acetonitrile cooling bath) under nitrogen atmosphere. Acetic acid (10.4 ml, 182 mmol) and sodium triacetoxyborohydride (41.6 g, 196 mmol) were added. Azetidine (17 ml, 252 mmol) was next added via drop-wise addition over 6 minutes, with efficient stirring. After complete addition the mixture was stirred for 5 minutes and then the cooling bath was removed and the material warmed to ambient. After 1 hour a saturated solution of aqueous sodium bicarbonate (200 ml) was added as well as dichloromethane (80 ml). The biphasic material was transferred to a separatory funnel, agitated and the organic phase was collected. This was shaken with a 5% solution of sodium bicarbonate (200 ml) and then a 50% diluted solution of brine (200 ml). The organic phase was collected and the aqueous phases were back extracted with methylene chloride (2 100 ml). The organic phase was combined, dried with magnesium sulfate, filtered and stripped. The crude remainder was purified via column chromatography (silica gel, 40 g) eluting with a 4% solution of methanol in dichloromethane to provide the desired 5-(2-azetidin-1-yl-1,1-dimethyl-ethoxy)-2-chloro-pyridin (29.66 g) as a golden brown mobile oil. LC/MS calc'd for C12H17ClN2O (m/e) 240.73, obs'd 241 (M+H, ES+).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dry ice acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.4 mL
Type
reactant
Reaction Step Four
Quantity
41.6 g
Type
reactant
Reaction Step Four
Quantity
17 mL
Type
reactant
Reaction Step Five
Quantity
252 mL
Type
solvent
Reaction Step Six

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